5-Chloro-2-nitropyridin-3-ol
Overview
Description
5-Chloro-2-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Packing
5-Chloro-2-nitropyridin-3-ol, while not directly studied, is related to compounds whose molecular structure and packing have been analyzed to understand their physical and chemical properties. For example, the study of similar compounds like 2-chloro-4-nitropyridine N-oxide showed that the nitro group is almost coplanar with the aromatic ring, indicating a significant structural feature that might influence the reactivity and interaction of this compound in various chemical contexts. The molecular packing of such compounds often exhibits unique patterns, such as a herringbone pattern, which could be relevant for the design of materials with specific physical properties (Shafer, Lynch, & Padgett, 2018).
Reactivity and Chemical Transformations
The reactivity of this compound can be inferred from studies on related chloro-nitropyridine compounds. These studies provide insights into the mechanisms of ring-opening reactions, nucleophilic substitutions, and the formation of intermediates in synthetic pathways. For instance, the interaction of 2-chloro-3-nitropyridine with hydroxide ions reveals the formation of unstable intermediates that undergo isomerization, which could be analogous to reactions involving this compound in synthetic chemistry (Haynes & Pett, 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives of chloro-nitropyridine, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, have been documented, providing methodologies that could potentially apply to this compound. These include Vilsmeier-Haack chlorination and analysis using spectroscopic techniques, which are crucial for understanding the compound's structure and properties (Jukić et al., 2010).
Theoretical and Computational Studies
Density functional theory (DFT) has been employed to investigate the electronic structure of similar compounds, offering predictions about the HOMO-LUMO energies, electrophilicity, and potential for non-linear optical (NLO) properties. These theoretical studies suggest that compounds related to this compound may have significant applications in materials science and pharmaceuticals due to their electronic and chemical properties (Selvam et al., 2020).
Materials Science Applications
The detailed study of pyridine derivatives, including chloro-nitropyridines, has implications for their use in pharmaceutics and materials science. Spectroscopic studies combined with DFT calculations help in understanding the structural, physical, and chemical properties, which is essential for developing new materials and drugs (Sangeetha & Mathammal, 2016).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 5-chloro-2-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including a [1,5] sigmatropic shift . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
As a nitropyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 97% .
Molecular Mechanism
It is known that the compound can react with other substances to form nitropyridine derivatives . The specifics of these reactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Properties
IUPAC Name |
5-chloro-2-nitropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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